16-Hydroxyprogesterone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

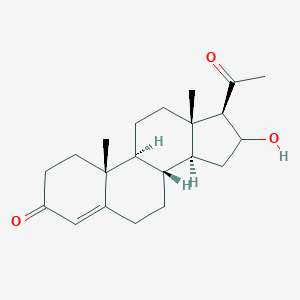

16-Hydroxyprogesterone is a corticosteroid hormone.

Wissenschaftliche Forschungsanwendungen

Diagnostic Applications

Congenital Adrenal Hyperplasia (CAH)

16-OHP is primarily utilized in the diagnosis of congenital adrenal hyperplasia, particularly due to 21-hydroxylase deficiency. Elevated levels of 17-hydroxyprogesterone (17-OHP), which can be converted to 16-OHP, are indicative of this condition. The measurement of 17-OHP in serum is critical for diagnosing CAH, as it reflects adrenal steroid production abnormalities .

Pregnancy Monitoring

Recent studies have indicated that measuring 16-OHP levels can predict the risk of spontaneous preterm delivery (sPTD). A study demonstrated that assessing the DOC/16α-hydroxyprogesterone biomarker in the late first trimester to early second trimester could effectively predict pregnancies at risk for sPTD before 32 weeks . This application highlights the potential of 16-OHP as a biomarker for monitoring pregnancy complications.

Therapeutic Applications

Prevention of Preterm Birth

Hydroxyprogesterone caproate, a synthetic form of 16-OHP, is administered to pregnant women at risk of preterm delivery. This treatment aims to reduce the likelihood of early labor by maintaining pregnancy . Clinical trials have shown that hydroxyprogesterone injections can significantly decrease the incidence of preterm births in high-risk populations.

Reproductive Health Treatments

Research indicates that 16-OHP may influence reproductive functions by interacting with progesterone receptors. It has been suggested that this compound could play a role in managing conditions related to hormonal imbalances and reproductive disorders . Further studies are needed to elucidate its full therapeutic potential in gynecological practices.

Case Study: CAH Diagnosis

A documented case involved a female patient presenting with symptoms consistent with CAH. Serum analysis revealed elevated levels of 17-OHP, leading to further testing that confirmed the diagnosis. Subsequent treatment with glucocorticoids normalized hormone levels and alleviated symptoms, demonstrating the importance of timely diagnosis using 16-OHP markers .

Research Findings on Hormonal Interactions

A study focusing on the biosynthesis and receptor interaction of 16-OHP found that it acts as an agonist for human progesterone receptors (hPR-A and hPR-B). This interaction suggests its potential role in modulating reproductive functions and highlights its significance in research on hormonal therapies .

Summary Table of Applications

Eigenschaften

CAS-Nummer |

14264-44-9 |

|---|---|

Molekularformel |

C21H30O3 |

Molekulargewicht |

330.5 g/mol |

IUPAC-Name |

(8S,9S,10R,13S,14S,17R)-17-acetyl-16-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H30O3/c1-12(22)19-18(24)11-17-15-5-4-13-10-14(23)6-8-20(13,2)16(15)7-9-21(17,19)3/h10,15-19,24H,4-9,11H2,1-3H3/t15-,16+,17+,18?,19+,20+,21+/m1/s1 |

InChI-Schlüssel |

LOVNYFVWYTXDRE-WMSSUOLPSA-N |

SMILES |

CC(=O)C1C(CC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O |

Isomerische SMILES |

CC(=O)[C@H]1C(C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O |

Kanonische SMILES |

CC(=O)C1C(CC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O |

Synonyme |

16 alpha-hydroxyprogesterone 16-hydroxyprogesterone 16-hydroxyprogesterone, (16alpha)-isomer 16-hydroxyprogesterone, (16beta)-isomer 16-hydroxyprogesterone, (9beta,10alpha,16alpha)-isomer 16-hydroxyprogesterone, 4-(14)C-labeled cpd (16alpha)-isome |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.